molecular formula C20H30O4 B569770 Bis(3-methylpentyl) Phthalate CAS No. 911235-36-4

Bis(3-methylpentyl) Phthalate

Cat. No.: B569770
CAS No.: 911235-36-4
M. Wt: 334.456
InChI Key: RPEUCXFSYDHRNE-UHFFFAOYSA-N
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Description

Bis(3-methylpentyl) Phthalate, also known as bis(3-methylpentyl) benzene-1,2-dicarboxylate, is a phthalate ester. Phthalate esters are commonly used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound has the molecular formula C20H30O4 and a molecular weight of 334.45 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methylpentyl) Phthalate typically involves the esterification of phthalic anhydride with 3-methylpentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base, resulting in the formation of phthalic acid and 3-methylpentanol.

    Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of phthalic acid derivatives.

    Substitution: It can participate in substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Hydrolysis: Phthalic acid and 3-methylpentanol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Depending on the nucleophile, various substituted phthalates

Scientific Research Applications

Bis(3-methylpentyl) Phthalate has several applications in scientific research:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

    Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.

    Medicine: Investigated for its potential impacts on human health, including its effects on the reproductive and endocrine systems.

    Industry: Utilized in the production of flexible plastic products, coatings, and adhesives

Mechanism of Action

Bis(3-methylpentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with nuclear receptors in various tissues. This disruption can lead to adverse effects on the reproductive, endocrine, and nervous systems. The compound’s lipophilic nature allows it to accumulate in biological tissues, where it can exert its toxic effects .

Comparison with Similar Compounds

    Di(2-ethylhexyl) Phthalate (DEHP): Another widely used plasticizer with similar applications but different toxicity profiles.

    Di-n-butyl Phthalate (DBP): Used in similar applications but has different physical and chemical properties.

    Diisooctyl Phthalate (DIOP): Another phthalate ester with similar uses but different molecular structure and properties.

Uniqueness: Bis(3-methylpentyl) Phthalate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched alkyl chains provide different flexibility and compatibility with various polymers compared to other phthalates .

Properties

IUPAC Name

bis(3-methylpentyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-5-15(3)11-13-23-19(21)17-9-7-8-10-18(17)20(22)24-14-12-16(4)6-2/h7-10,15-16H,5-6,11-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEUCXFSYDHRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701334055
Record name Bis(3-methylpentyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701334055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911235-36-4
Record name Bis(3-methylpentyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701334055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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